molecular formula C14H9N3O3 B14164383 1H-benzimidazol-2-yl-(2-nitrophenyl)methanone CAS No. 71443-46-4

1H-benzimidazol-2-yl-(2-nitrophenyl)methanone

Katalognummer: B14164383
CAS-Nummer: 71443-46-4
Molekulargewicht: 267.24 g/mol
InChI-Schlüssel: RJVLXHQWNWGOIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-benzimidazol-2-yl-(2-nitrophenyl)methanone is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. The compound this compound is characterized by the presence of a benzimidazole ring fused with a nitrophenyl group, making it a significant molecule in various chemical and biological applications.

Vorbereitungsmethoden

The synthesis of 1H-benzimidazol-2-yl-(2-nitrophenyl)methanone typically involves the condensation of an aromatic aldehyde with o-phenylenediamine. The reaction is carried out in the presence of a suitable solvent such as N,N-dimethylformamide and a catalyst like sulfur. The reaction conditions are optimized to ensure the formation of the desired product with high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet the required standards.

Analyse Chemischer Reaktionen

1H-benzimidazol-2-yl-(2-nitrophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions where the nitro group can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1H-benzimidazol-2-yl-(2-nitrophenyl)methanone has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1H-benzimidazol-2-yl-(2-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes essential for cell wall synthesis . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1H-benzimidazol-2-yl-(2-nitrophenyl)methanone can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

71443-46-4

Molekularformel

C14H9N3O3

Molekulargewicht

267.24 g/mol

IUPAC-Name

1H-benzimidazol-2-yl-(2-nitrophenyl)methanone

InChI

InChI=1S/C14H9N3O3/c18-13(9-5-1-4-8-12(9)17(19)20)14-15-10-6-2-3-7-11(10)16-14/h1-8H,(H,15,16)

InChI-Schlüssel

RJVLXHQWNWGOIU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)C2=NC3=CC=CC=C3N2)[N+](=O)[O-]

Löslichkeit

32.3 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.